molecular formula C6H7IN2O B10907637 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde

Cat. No.: B10907637
M. Wt: 250.04 g/mol
InChI Key: OCEPKNWJCQXGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7IN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. The presence of an iodine atom and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-ethyl-1H-pyrazole-4-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. Industrial production methods may involve similar iodination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.

    3-Iodo-1H-pyrazole: Lacks the ethyl and aldehyde groups, which can affect its chemical properties and applications.

    1-Ethyl-3-bromo-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-iodopyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-2-9-3-5(4-10)6(7)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEPKNWJCQXGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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